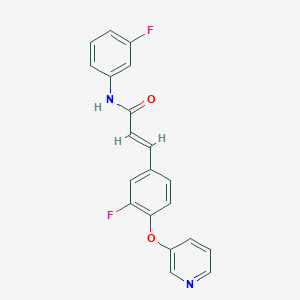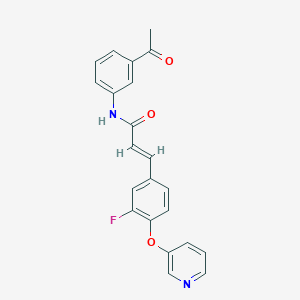
(E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide, also known as GSK137647A, is a small molecule inhibitor of the protein kinase B (PKB) pathway. This pathway is involved in regulating cell growth, survival, and metabolism, and is often dysregulated in cancer and other diseases. GSK137647A has been the subject of extensive research due to its potential therapeutic applications.
Mecanismo De Acción
(E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide works by inhibiting the activity of PKB, also known as Akt. PKB is a key signaling molecule that promotes cell growth, survival, and metabolism. Dysregulation of PKB signaling is common in cancer and other diseases. By inhibiting PKB, (E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide blocks the downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects
(E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to decreased cell growth and survival. In animal models of diabetes, it improves glucose metabolism and insulin sensitivity. Additionally, (E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide has been shown to have anti-inflammatory effects, which may be beneficial in a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to use in cell-based assays and animal models. It has also been extensively characterized in preclinical studies, making it a well-established tool compound. However, (E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide does have some limitations. It is not highly selective for PKB, and can inhibit other kinases at high concentrations. Additionally, its efficacy in clinical studies has not yet been established.
Direcciones Futuras
There are several potential future directions for research on (E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. (E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide has been shown to sensitize cancer cells to these treatments, and combining it with these therapies may improve outcomes for cancer patients. Another area of interest is in developing more selective PKB inhibitors, which may have fewer off-target effects and improved efficacy. Finally, (E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide may have potential applications in other diseases beyond cancer and diabetes, such as neurodegenerative diseases and autoimmune disorders. Further research is needed to explore these potential applications.
Métodos De Síntesis
(E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide was first synthesized by GlaxoSmithKline (GSK) in 2007. The synthesis involves a series of chemical reactions starting with commercially available starting materials. The final product is obtained in high yield and purity, making it suitable for use in both in vitro and in vivo studies.
Aplicaciones Científicas De Investigación
(E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide has been extensively studied in preclinical models of cancer, diabetes, and other diseases. In cancer, (E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In diabetes, (E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide has been shown to improve glucose metabolism and insulin sensitivity in animal models.
Propiedades
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O2/c21-15-3-1-4-16(12-15)24-20(25)9-7-14-6-8-19(18(22)11-14)26-17-5-2-10-23-13-17/h1-13H,(H,24,25)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIVAKWVVKSWDY-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC(=C(C=C2)OC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC(=C(C=C2)OC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-methoxy-N-methylacetamide](/img/structure/B7552020.png)
![1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552039.png)
![N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7552047.png)
![5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7552050.png)
![4-[3-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7552059.png)
![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B7552074.png)
![2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7552078.png)
![4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol](/img/structure/B7552086.png)


![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide](/img/structure/B7552116.png)
![3-fluoro-N-[4-methyl-5-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]thiophen-2-yl]benzamide](/img/structure/B7552119.png)
![2-methyl-N-[1-[3-methyl-2-(2-oxopyrrolidin-1-yl)butanoyl]piperidin-4-yl]benzamide](/img/structure/B7552130.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7552138.png)